3-Methyl-1-phenylbutan-1-amine hydrochloride
Overview
Description
3-Methyl-1-phenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN . It is a specialty research chemical that is not directly related as an analog to methamphetamine .
Molecular Structure Analysis
The InChI code for 3-Methyl-1-phenylbutan-1-amine hydrochloride is 1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H . This indicates that the compound has a butane chain with the amino group on the 3rd position and a phenyl group attached .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-1-phenylbutan-1-amine hydrochloride is 199.72 . It is a solid at room temperature .Scientific Research Applications
Synthesis of β-Aminoketones :
- 3-Methyl-1-phenylbutan-1-amine hydrochloride has applications in the synthesis of β-aminoketones. One study demonstrated the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides using a Mannich reaction, highlighting the compound's utility in creating novel chemical structures (Makarova et al., 2002).
Tetrazole-Containing Derivatives :
- The compound's reactivity has been exploited in the preparation of tetrazole-containing derivatives. A study explored this by replacing the terminal amino group of 4-amino-3-phenylbutanoic acid hydrochloride with a tetrazol-1-yl fragment, demonstrating its potential in creating structurally diverse molecules (Putis et al., 2008).
Characterization and Crystal Structure Analysis :
- Research on 3-methyl-1-phenylbutan-1-amine hydrochloride also extends to its characterization and crystal structure analysis. For example, a study investigated the crystal structure of related compounds, providing insights into their molecular arrangements and interactions (Jeseentharani et al., 2010).
Novel Synthesis Methods :
- The compound has been used in novel synthesis methods. One such method involved creating 3-fluoro-1-aminoadamantane and its derivatives, showcasing its versatility in chemical synthesis (Anderson et al., 1988).
Potentiometric Titrations :
- It has been studied in the context of potentiometric titrations. A study conducted potentiometric titrations of 1-aminobutane and 3-amino-l-phenylbutane with hydrochloric acid, indicating its role in analytical chemistry (Kocaoba et al., 2008).
Intermediate in Pharmaceutical Synthesis :
- 3-Methyl-1-phenylbutan-1-amine hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the synthesis of substituted triazoles, aminothiazoles, and neurokinin antagonists (Nagarapu et al., 2009).
Biological Activity Studies :
- Recent research has focused on the biological activity of some novel mebeverine precursors, including 3-methyl-1-phenylbutan-2-amine. This compound showed significant changes in bioelectrical activity due to its modulation of Ca2+ channels, indicating potential therapeutic applications (Milusheva et al., 2023).
One-Pot Synthesis Applications :
- The compound's utility in one-pot synthesis methods has been demonstrated, particularly in the creation of potential analgesics. This approach highlights its efficiency and versatility in pharmaceutical synthesis (Wissler et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-phenylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTWZNKDACDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylbutan-1-amine hydrochloride | |
CAS RN |
91338-97-5 | |
Record name | 3-methyl-1-phenylbutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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